2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a versatile chemical compound with immense potential in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential biological activities and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, including anticancer and antimicrobial activities .
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds:
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- Pyrimidine-based drugs like imatinib, Dasatinib, and nilotinib
Uniqueness: 2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide stands out due to its unique ethoxy and benzamide functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-14-7-5-4-6-13(14)15(19)16-9-12-8-11(2)17-10-18-12/h4-8,10H,3,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYQRABYQKWDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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